(15R)-Bimatoprost is derived from prostaglandin F2α and belongs to the class of compounds known as prostaglandin analogs. It is classified under the therapeutic category of antiglaucoma agents. The compound is marketed under various brand names, including Lumigan, and is available in ophthalmic solution form.
The synthesis of (15R)-Bimatoprost typically involves multiple steps, utilizing established organic synthesis techniques. One prominent method includes:
Recent advancements have introduced chemoenzymatic methods that enhance yield and selectivity while minimizing by-products ( ).
The molecular formula of (15R)-Bimatoprost is C_25H_37O_4. The compound features several functional groups characteristic of prostaglandin analogs, including a carboxylic acid moiety and a hydroxyl group. Its stereochemistry plays a critical role in its activity, particularly at the C-15 position where it exhibits a specific configuration that influences receptor binding.
The structural representation can be summarized as follows:
(15R)-Bimatoprost participates in various chemical reactions typical of organic compounds:
These reactions are crucial for both the synthesis and potential modification of (15R)-Bimatoprost for enhanced therapeutic applications.
The mechanism by which (15R)-Bimatoprost exerts its effects involves selective activation of prostaglandin receptors, particularly the FP receptor subtype. Upon administration, it enhances uveoscleral outflow, which decreases intraocular pressure effectively.
(15R)-Bimatoprost exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
(15R)-Bimatoprost has significant applications in both clinical and research settings:
(15R)-Bimatoprost (chemical name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(R,E)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl]-N-ethylhept-5-enamide) is a stereoisomer of the antiglaucoma agent bimatoprost, distinguished by the inverted β-hydroxyl group at carbon C-15 (R-configuration instead of S). This epimerization significantly alters its three-dimensional structure and biological activity. The 15S isomer (therapeutically active bimatoprost) exhibits optimal alignment with the FP prostaglandin receptor’s binding pocket due to its spatial orientation, while the 15R epimer shows reduced binding affinity (approximately 10-fold lower) and diminished intraocular pressure-lowering efficacy [1] [6]. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the 15R configuration reverses the orientation of the C-15 hydroxyl group, disrupting hydrogen-bonding interactions critical for receptor activation [3] [9].
Table 1: Comparative Properties of 15R and 15S Bimatoprost Stereoisomers
Property | 15S-Bimatoprost | 15R-Bimatoprost |
---|---|---|
C-15 Configuration | S | R |
Receptor Binding Affinity | High (FP receptor) | Low (FP receptor) |
Biological Activity | Potent IOP reduction | Minimal activity |
CAS Number | 155206-00-1 | 1163135-92-9 |
Molecular Formula | C₂₅H₃₇NO₄ | C₂₅H₃₇NO₄ |
Two primary synthetic routes yield (15R)-bimatoprost:
Table 2: Synthesis Methods for (15R)-Bimatoprost
Method | Key Steps | Yield | Purity | Advantages/Limitations |
---|---|---|---|---|
Methyl Ester Aminolysis | Esterification → Ethylamine amidation | ≤40% | 90-95% | Low yield; carcinogenic reagents |
Acetal Ester Route | Vinyl ether protection → Amidation | >85% | >98% | High yield; no IMe |
Biocatalytic | BVMO oxidation → KRED reduction | 3.8-8.4% | >99% ee | Stereoselective; mild conditions |
Isolating (15R)-bimatoprost from stereoisomeric mixtures demands advanced chromatography:
Table 3: Purification Techniques for (15R)-Bimatoprost
Technique | Conditions | Resolution (Rs) | Purity Outcome |
---|---|---|---|
Silica Gel Chromatography | DCM:MeOH:H₂O (90:9:1) | 1.5 | 95-97% |
Analytical RP-HPLC | X-Bridge C18; H₂O:MeOH:CH₃CO₂H (52:48:0.1) | >2.0 | Quantification |
Preparative UHPLC | Acquity BEH C8; gradient pH 3.5/ACN | >2.5 | >99.5% |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0